molecular formula C15H17N3O3S B13823617 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide

Cat. No.: B13823617
M. Wt: 319.4 g/mol
InChI Key: OJJSEJZQKNGDIU-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide is an organic compound that features a pyrimidine ring substituted with a hydroxy group and a methyl group, as well as a sulfanyl group linking it to an acetamide moiety

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-9-6-11(21-3)4-5-12(9)17-14(20)8-22-15-16-10(2)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

OJJSEJZQKNGDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 4-methoxy-2-methylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but lacking the sulfanyl and acetamide groups.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A compound with a hydroxy group and a different ring structure, used as a stabilizer in polymers.

Uniqueness

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

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